5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide
Description
5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide is a complex organic compound
Properties
IUPAC Name |
5-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-3-27(24,25)22-10-4-5-13-11-15(7-8-17(13)22)21-19(23)16-12-14(20)6-9-18(16)26-2/h6-9,11-12H,3-5,10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOJFAHOSBQCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide usually involves multi-step reactions. Initial steps include the formation of intermediate compounds through reactions like nitration, sulfonation, or amination. The final step often involves the coupling of an ethanesulfonyl group with a tetrahydroquinoline derivative under controlled conditions like temperature and pH. Catalysts and solvents are selected to optimize the yield and purity of the final product. Industrial Production Methods : Industrially, this compound can be synthesized using large-scale batch reactors. The process ensures scalability while maintaining the quality and consistency of the product. Techniques like recrystallization and chromatography are employed for purification.
Types of Reactions it Undergoes
Oxidation and Reduction: : The presence of various functional groups makes this compound a candidate for oxidation-reduction reactions, altering its electronic configuration and reactivity.
Substitution: : Electrophilic and nucleophilic substitutions can occur at different positions on the aromatic ring or tetrahydroquinoline moiety, leading to derivatives with modified properties.
Hydrolysis: : It may undergo hydrolysis under acidic or basic conditions, breaking down into simpler fragments.
Common Reagents and Conditions: : Common reagents include halogens for substitution reactions, peroxides for oxidation, and strong acids or bases for hydrolysis. Reaction conditions like temperature, pressure, and solvent choice are crucial for desired outcomes. Major Products Formed : Products include oxidized derivatives, substituted benzamides, and hydrolyzed fragments, each with distinctive chemical properties.
Scientific Research Applications
In Chemistry: : This compound serves as an intermediate in synthesizing more complex molecules, often used in organic synthesis and materials science. In Biology : It’s studied for potential as a biochemical probe or reagent to understand biological pathways and interactions. In Medicine : Research explores its pharmacological potential, including anti-inflammatory, antimicrobial, or anticancer properties. In Industry : Used in developing advanced materials, such as specialty polymers or coatings, due to its unique chemical characteristics.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism may involve binding to active sites, modulating biochemical pathways, or altering cellular functions. Pathways include enzyme inhibition, receptor modulation, and signal transduction alteration, leading to varied biological effects.
Comparison with Similar Compounds
Comparison: : Compared to other chloro-substituted benzamides or tetrahydroquinoline derivatives, 5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide offers distinct advantages in specificity, potency, and versatility. Similar Compounds :
5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzamide
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide
2-chloro-N-[4-(ethanesulfonylamino)phenyl]benzamide
This compound's unique structure and reactivity make it a valuable subject for further research and application in various scientific and industrial fields.
Biological Activity
5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide is a synthetic compound with a complex structure that includes a chloro-substituted benzamide and a tetrahydroquinoline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.
Anticancer Properties
Research indicates that compounds with similar structures to 5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide exhibit significant anticancer activity. The tetrahydroquinoline core is associated with various anticancer mechanisms, including:
- Inhibition of cell proliferation : Studies have shown that related compounds can inhibit growth in cancer cell lines such as MCF-7 (breast cancer) and others.
- Induction of apoptosis : The compound may trigger programmed cell death pathways, which are crucial for eliminating cancer cells.
A study on structurally similar compounds reported an IC50 value of 0.67 µM against MCF-7 cells, suggesting that modifications to the structure could enhance potency against cancer cells .
Neuropharmacological Effects
The presence of the tetrahydroquinoline moiety suggests potential neuroprotective effects. Compounds in this class have been researched for their ability to modulate neurotransmitter systems and protect neuronal cells from damage.
The exact mechanism of action for 5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide is not fully elucidated; however, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in cell signaling pathways. Molecular docking studies could provide insights into these interactions.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrahydroquinoline Core : This can be achieved through methods like the Skraup synthesis.
- Chlorination : The introduction of the chloro group can be performed using reagents like thionyl chloride.
- Sulfonylation : The ethanesulfonyl group is added using ethanesulfonyl chloride in the presence of a base.
- Methoxylation : The methoxy group is introduced via methylation techniques.
Case Studies and Research Findings
Several studies have reported on compounds similar to 5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
